(4-Ethylphenoxy)-methylphosphinic acid
Description
(4-Ethylphenoxy)-methylphosphinic acid is an organophosphorus compound characterized by a methylphosphinic acid backbone substituted with a 4-ethylphenoxy group. Phosphinic acids (R$_2$POOH) are analogs of carboxylic acids, where the carbonyl group is replaced by a phosphinic acid moiety. The 4-ethylphenoxy substituent introduces aromaticity and steric bulk, influencing both chemical reactivity and biological activity.
Properties
CAS No. |
693223-28-8 |
|---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
(4-ethylphenoxy)-methylphosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h4-7H,3H2,1-2H3,(H,10,11) |
InChI Key |
LMFJTALGTWPYIG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)O |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Aminopropyl-(methyl)phosphinic Acid (3-APMPA)
- Structure: Replaces the 4-ethylphenoxy group with a 3-aminopropyl chain.
- Biological Activity : A selective agonist for GABAB receptors (K$_b$ ≈ 1 μM for GABAC receptors), with negligible activity on GABAA receptors .
- Key Difference: The aminopropyl group enhances receptor selectivity via hydrogen bonding, whereas the 4-ethylphenoxy group in the target compound may improve lipophilicity and membrane permeability.
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic Acid (TPMPA)
- Structure : Hybrid of isoguvacine (GABAA agonist) and 3-APMPA, featuring a tetrahydropyridine ring.
- Biological Activity : Potent GABAC antagonist (K$_b$ ≈ 2 μM) with >100-fold selectivity over GABAA/B receptors .
- Key Difference: The rigid tetrahydropyridine ring in TPMPA enhances steric specificity, contrasting with the planar aromaticity of the 4-ethylphenoxy group.
Ethyl-[(4-nitrophenyl)methoxy]phosphinic Acid
- Structure: Contains a 4-nitrophenylmethoxy group instead of 4-ethylphenoxy.
- Physicochemical Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the electron-donating ethyl group in the target compound (estimated pKa ~2.5–3.0) .
- Applications: Nitro-substituted analogs are often used in catalysis or as intermediates in explosives, whereas ethylphenoxy derivatives may favor bioactivity due to reduced reactivity .
Ethanebis(methylphosphinic) Acid
- Structure : Dimeric form with two methylphosphinic acid units linked by an ethane bridge.
- Synthesis : Prepared via radical-initiated reaction of methylphosphinic acid with acetylene .
- Applications : Primarily used as a flame retardant in polymers (e.g., polyesters, polyamides) due to its thermal stability and phosphorus content .
Data Table: Structural and Functional Comparisons
Research Implications
- Medicinal Chemistry: The 4-ethylphenoxy group’s balance of lipophilicity and steric bulk could optimize blood-brain barrier penetration for CNS-targeting drugs .
- Materials Science : Compared to ethanebis(methylphosphinic) acid, the aromatic substituent may reduce thermal stability but enhance solubility in organic solvents for polymer modifications .
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